Regorafenib (mesylate) is an oral multikinase inhibitor that is primarily used in oncology for the treatment of various cancers, including gastrointestinal stromal tumors, metastatic colorectal cancer, and advanced hepatocellular carcinoma. It acts by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, thereby limiting the progression of cancerous cells. Regorafenib is recognized for its ability to overcome certain resistance mechanisms associated with other therapies, making it a valuable option in cancer treatment regimens.
Regorafenib was developed by Bayer HealthCare and has been approved for clinical use since 2012. Its development stemmed from the need for more effective treatments for cancers that exhibit resistance to standard therapies.
Regorafenib belongs to the class of drugs known as kinase inhibitors. Specifically, it targets various kinases involved in tumor growth and metastasis, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors.
The synthesis of Regorafenib can be accomplished through several methods, including one-pot processes and multi-step synthesis routes. One notable method involves the condensation reaction of 4-chloro-3-trifluoromethyl phenyl isocyanate with 3-fluoro-4-aminophenol to form an intermediate compound. This intermediate is then subjected to a substitution reaction with 4-chloro-N-methyl-2-pyridinecarboxamide hydrochloride or its free base to yield Regorafenib. The process is characterized by its simplicity and high yield, making it suitable for industrial applications .
The molecular formula of Regorafenib is C_{21}H_{21}ClF_{3}N_{5}O_{3}. Its structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.
The detailed structural analysis can be performed using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy.
Regorafenib undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:
The reaction conditions are critical for achieving high yields and purity. For instance, controlling temperature during the condensation step enhances the formation of the desired intermediate without side products .
Regorafenib functions by inhibiting multiple kinases that play a role in tumor proliferation and angiogenesis. By blocking these pathways, it effectively reduces tumor growth and metastasis.
Relevant analyses such as thermal analysis and powder X-ray diffraction can provide insights into its stability and crystalline forms .
Regorafenib is primarily utilized in oncology for treating advanced cancers resistant to other therapies. Its mechanism of action makes it suitable for combination therapies where it can enhance the efficacy of other antineoplastic agents.
Additionally, ongoing research explores its potential applications in other malignancies and therapeutic areas due to its multi-targeted approach against various signaling pathways involved in cancer progression .
Regorafenib (mesylate) is a small molecule inhibitor characterized by its capacity to simultaneously target multiple membrane-bound and intracellular kinases involved in oncogenesis, tumor angiogenesis, and tumor microenvironment maintenance. Structurally, regorafenib is a 4-[4-[[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide compound distinguished from its analog sorafenib by a single fluorine atom in the central phenyl ring. This structural modification significantly enhances its kinase binding affinity and broadens its inhibitory profile [1] [6].
Table 1: Major Kinase Targets of Regorafenib and Inhibitory Potency
Kinase Target | Primary Biological Function | Inhibitory Potency (IC₅₀) |
---|---|---|
Vascular endothelial growth factor receptor 2 | Angiogenesis regulation | 4.2 nM |
Platelet-derived growth factor receptor beta | Pericyte recruitment, vessel stability | 22 nM |
Fibroblast growth factor receptor 1 | Angiogenesis escape pathway | 202 nM |
Mast/stem cell growth factor receptor Kit | Oncogenesis, cell proliferation | 7 nM |
Proto-oncogene tyrosine-protein kinase receptor Ret | Oncogenic signaling | 1.5 nM |
Angiopoietin-1 receptor | Vessel maturation and stability | 311 nM |
Macrophage colony-stimulating factor 1 receptor | Tumor-associated macrophage regulation | 28 nM |
Serine/threonine-protein kinase B-raf | MAPK pathway signaling | 28 nM |
The molecular architecture of regorafenib enables its classification as a type II kinase inhibitor, binding specifically to the inactive DFG-out conformation of the kinase domain. This binding mode allows access to a hydrophobic pocket adjacent to the adenosine triphosphate binding site, conferring high-affinity inhibition [1]. The strategically positioned fluorine atom enhances hydrophobic interactions within this pocket, contributing to regorafenib's superior binding stability compared to non-fluorinated analogs. The urea linker forms critical hydrogen bonds with the kinase hinge region, while the chlorotrifluoromethylphenyl moiety occupies a deep hydrophobic cavity, further stabilizing the inhibitor-kinase complex [1] [6]. This precise spatial arrangement underpins regorafenib's broad-spectrum inhibitory activity against approximately 19 kinase targets at clinically achievable concentrations [3] [6].
Regorafenib demonstrates differential inhibitory potency across key kinase families central to tumor biology. Against vascular endothelial growth factor receptor isoforms, regorafenib exhibits greatest efficacy toward vascular endothelial growth factor receptor 2 (half maximal inhibitory concentration = 4.2 nM), the principal mediator of endothelial cell proliferation and migration. This potency exceeds its inhibition of vascular endothelial growth factor receptor 1 (half maximal inhibitory concentration = 13 nM) and vascular endothelial growth factor receptor 3 (half maximal inhibitory concentration = 46 nM) [1] [3]. Regorafenib's inhibition of platelet-derived growth factor receptor beta (half maximal inhibitory concentration = 22 nM) disrupts pericyte recruitment and vessel maturation, while its suppression of mast/stem cell growth factor receptor Kit (half maximal inhibitory concentration = 7 nM) and proto-oncogene tyrosine-protein kinase receptor Ret (half maximal inhibitory concentration = 1.5 nM) directly targets oncogenic signaling pathways in tumor cells [2] [7]. This multi-targeted profile enables comprehensive disruption of tumor progression mechanisms, irrespective of mutation status in major oncogenes like Rat sarcoma virus or B-Raf proto-oncogene [1].
Regorafenib exerts profound inhibitory effects on the Rat sarcoma virus/Rapidly accelerated fibrosarcoma/Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase signaling cascade, a critical pathway driving cellular proliferation and survival in malignancies. Through direct inhibition of Rapidly accelerated fibrosarcoma proto-oncogene serine/threonine-protein kinase and B-Raf proto-oncogene (half maximal inhibitory concentration = 28 nM), regorafenib impedes signal transduction from activated Rat sarcoma virus, thereby reducing downstream phosphorylation of Mitogen-activated protein kinase kinase and Extracellular signal-regulated kinase [1] [3]. This blockade induces cell cycle arrest and promotes apoptosis in tumor cells, independent of B-Raf proto-oncogene mutation status. In preclinical models of colorectal carcinoma, regorafenib treatment resulted in greater than 70% suppression of Extracellular signal-regulated kinase phosphorylation within tumor tissue, correlating with significant tumor growth inhibition [1] [4].
A sophisticated aspect of regorafenib's mechanism involves its simultaneous disruption of angiogenic signaling and oncogenic pathways, targeting the functional interdependence within the tumor microenvironment. Regorafenib uniquely inhibits angiopoietin-1 receptor (half maximal inhibitory concentration = 311 nM) alongside vascular endothelial growth factor receptor 2, creating dual blockade of vascular endothelial growth factor and angiopoietin signaling systems [1] [4]. This dual inhibition produces synergistic anti-angiogenic effects: vascular endothelial growth factor receptor blockade reduces endothelial cell proliferation and new vessel formation, while angiopoietin-1 receptor inhibition prevents vessel maturation and stability. Simultaneously, regorafenib targets fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2, critical mediators of resistance to vascular endothelial growth factor inhibition, thereby preventing compensatory angiogenic pathway activation [1] [3].
Table 2: Pathway Modulation by Regorafenib in Preclinical Models
Affected Pathway | Key Molecular Effects | Functional Consequences |
---|---|---|
Vascular endothelial growth factor receptor signaling | Reduced vascular endothelial growth factor receptor 2 phosphorylation (>80% suppression) | Decreased endothelial cell proliferation and migration |
Angiopoietin-1 receptor signaling | Impaired angiopoietin-1 receptor activation and downstream signaling | Vessel destabilization, reduced pericyte coverage |
Colony-stimulating factor 1 receptor signaling | Inhibition of colony-stimulating factor 1 receptor autophosphorylation | Reduced tumor-associated macrophage infiltration |
Rapidly accelerated fibrosarcoma/Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase | Suppressed Extracellular signal-regulated kinase phosphorylation (70-85%) | Tumor cell cycle arrest, apoptosis induction |
Platelet-derived growth factor receptor signaling | Impaired platelet-derived growth factor receptor beta activation | Disrupted pericyte-endothelial cell interactions |
Furthermore, regorafenib remodels the tumor microenvironment through inhibition of macrophage colony-stimulating factor 1 receptor (half maximal inhibitory concentration = 28 nM), reducing recruitment and survival of tumor-associated macrophages [3] [4]. These immunosuppressive cells produce growth factors and cytokines that support tumor growth and angiogenesis, establishing a feedback loop between immune cells and vascular components. By disrupting this cross-talk, regorafenib creates an integrated antitumor effect that extends beyond direct kinase inhibition [1] [8].
Following oral administration, regorafenib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 3A4 and UDP-glucuronosyltransferase 1A9 enzymes. The two principal circulating metabolites, designated M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), achieve steady-state concentrations comparable to the parent compound in human plasma [2] [6]. The metabolic transformation involves initial oxidation at the pyridinyl nitrogen atom to form the N-oxide derivative (M-2), followed by demethylation of the N-methyl pyridinyl carboxamide group to generate the M-5 metabolite. Both metabolites demonstrate extensive protein binding (>99.8%) and exhibit pharmacokinetic profiles characterized by prolonged elimination half-lives (M-2: 25 hours; M-5: 51 hours) [2] [6].
Crucially, both major metabolites retain substantial pharmacological activity against regorafenib's kinase targets. In vitro biochemical assays demonstrate that M-2 and M-5 exhibit similar kinase inhibition profiles and comparable potency to the parent compound across multiple targets, including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor beta, angiopoietin-1 receptor, and proto-oncogene tyrosine-protein kinase receptor Ret [2] [3] [6]. The equipotent activity of these circulating metabolites significantly contributes to the overall therapeutic efficacy of regorafenib.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: